

Application Note: Formulation and Stabilization of Polyethylene Films using Trioctadecyl Phosphite

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Compound of Interest

Compound Name:	<i>Trioctadecyl phosphite</i>
CAS No.:	2082-80-6
Cat. No.:	B1581276

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Executive Summary

This application note details the protocol for formulating **Trioctadecyl Phosphite** (TSP) (CAS: 2082-80-6) as a secondary antioxidant in Polyethylene (PE) films.^[1] While commonly used in industrial packaging, TSP is increasingly relevant in pharmaceutical packaging (e.g., blister films, IV bags) due to its high compatibility with non-polar matrices and low migration potential compared to aryl phosphites.

This guide addresses the critical challenge of hydrolytic stability inherent to aliphatic phosphites and provides a validated workflow for compounding, extrusion, and performance verification.

Technical Background & Mechanism

The Role of Trioctadecyl Phosphite

Polyethylene degrades during processing (shear/heat) and storage (oxidation), leading to chain scission (in PP) or cross-linking (in PE), manifested as "gels" or "fish eyes" in films.^[2]

- Primary Antioxidants (Phenolics): Scavenge free radicals (,) but leave hydroperoxides () intact.[1]
- Secondary Antioxidants (Phosphites): Decompose hydroperoxides into stable alcohols, preventing the autocatalytic cycle of degradation.

Trioctadecyl Phosphite (TSP) is a symmetrical aliphatic phosphite ester:

[1][3]

- Key Advantage: The long aliphatic chains provide superior solubility in LLDPE/HDPE matrices compared to aryl phosphites (e.g., Irgafos 168), reducing "blooming" (surface migration) which is critical for medical films requiring high purity surfaces.[1]
- Key Limitation: Lower hydrolytic stability than hindered aryl phosphites, requiring strict handling protocols.

Mechanism of Stabilization

The phosphite (

) reacts with hydroperoxides (

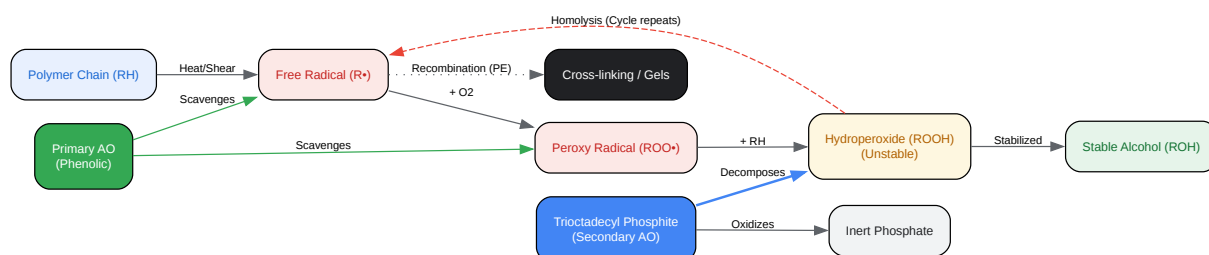
) via an oxygen transfer mechanism, yielding a phosphate (

) and an alcohol (

).[1]

Reaction:

Stabilization Pathway Diagram[1]



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Caption: The synergistic interruption of the auto-oxidation cycle.[1] TSP (Blue) specifically targets the Hydroperoxide intermediate, preventing the regeneration of destructive free radicals.

Formulation Protocol

Materials & Equipment

- Resin: LLDPE (Melt Index ~1.0 - 2.0 g/10min , Density 0.918 g/cm³).
- Secondary AO: **Trioctadecyl Phosphite** (TSP), waxy solid/flake.[1] Note: Ensure CAS 2082-80-6 purity >98%.
- Primary AO: Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate (AO-1076) or Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) (AO-1010).[1]
- Equipment: Twin-screw extruder (L/D ratio 40:1), Gravimetric feeder, Nitrogen purge system.
[1]

Formulation Ratios

TSP is rarely used alone.[1] The standard "B-Blend" ratio is 1:2 or 1:1 with a primary phenolic antioxidant.[1]

Component	Function	Standard Loading (ppm)	High-Performance Loading (ppm)
LLDPE Resin	Matrix	Balance	Balance
AO-1010 / AO-1076	Primary AO (Radical Scavenger)	500	1000
Trioctadecyl Phosphite	Secondary AO (Peroxide Decomposer)	1000	2000
Acid Scavenger	Neutralize Catalyst Residues	500 (Ca-Stearate)	500 (DHT-4A)

Step-by-Step Compounding Workflow

Phase 1: Pre-Treatment (Critical for TSP)[1]

- Hydrolysis Check: TSP is sensitive to moisture.[1] Before weighing, verify the Acid Value (AV) of the raw material.
 - Acceptance Criteria: AV < 0.5 mg KOH/g.[4] If AV > 1.0, the phosphite has partially hydrolyzed and will cause "black specks" or nozzle buildup.
- Drying: If the resin is hygroscopic or if ambient humidity is >60%, dry the TSP and Resin blend at 40°C under vacuum for 4 hours.

Phase 2: Masterbatch Preparation (Recommended)

Direct dosing of low ppm powders can lead to inhomogeneity.[1] Prepare a 5% Masterbatch (MB).

- Weighing: 950g LLDPE powder + 50g Additive Blend (1:2 Phenolic:TSP).
- Tumble Blending: High-speed mixer for 5 mins at 25°C. Do not exceed 45°C to prevent TSP melting (MP ~50°C) and clumping.
- Extrusion of MB: Extrude at 160°C (low shear) to pelletize.

Phase 3: Film Extrusion

- Let-down: Mix MB with virgin LLDPE to achieve target ppm (e.g., 2% MB let-down).[1]
- Nitrogen Blanket: Apply

purge at the hopper throat. Oxygen exclusion is vital to prevent premature consumption of the phosphite.
- Temperature Profile:
 - Zone 1 (Feed): 150°C
 - Zone 2 (Compression): 170°C
 - Zone 3 (Metering): 190°C
 - Die: 200°C
 - Note: Avoid temperatures >230°C. Aliphatic phosphites are less thermally stable than aryl phosphites.[1]

Performance Evaluation Protocols

Oxidative Induction Time (OIT) - ASTM D3895[1]

- Purpose: Measures the time until the antioxidant package is depleted.
- Method: DSC (Differential Scanning Calorimetry).[1][5]
- Protocol:
 - Heat sample to 200°C under Nitrogen.
 - Switch gas to Oxygen (Isothermal).[1]
 - Measure time to onset of exothermic degradation.
- Target: >30 minutes for stabilized LLDPE film.

Melt Flow Index (MFI) Retention - ASTM D1238[1]

- Purpose: Assess processing stability (prevention of cross-linking).
- Protocol:
 - Measure MFI of virgin resin ().[1]
 - Extrude formulation 1x, 3x, and 5x (Multi-pass extrusion challenge).
 - Measure MFI after passes ().
- Target:

after 5 passes. (Cross-linking causes MFI drop; Chain scission causes MFI rise).[1]

Yellowness Index (YI) - ASTM E313[1]

- Purpose: Detect formation of chromophores (phenolic oxidation products).[1]
- Target: YI < 2.0 for high-clarity medical films. TSP is excellent for color hold.[1]

Hydrolytic Stability & Troubleshooting

The Hydrolysis Challenge

Trioctadecyl phosphite hydrolyzes to form Phosphorous Acid () and Octadecanol.[1]

[1]

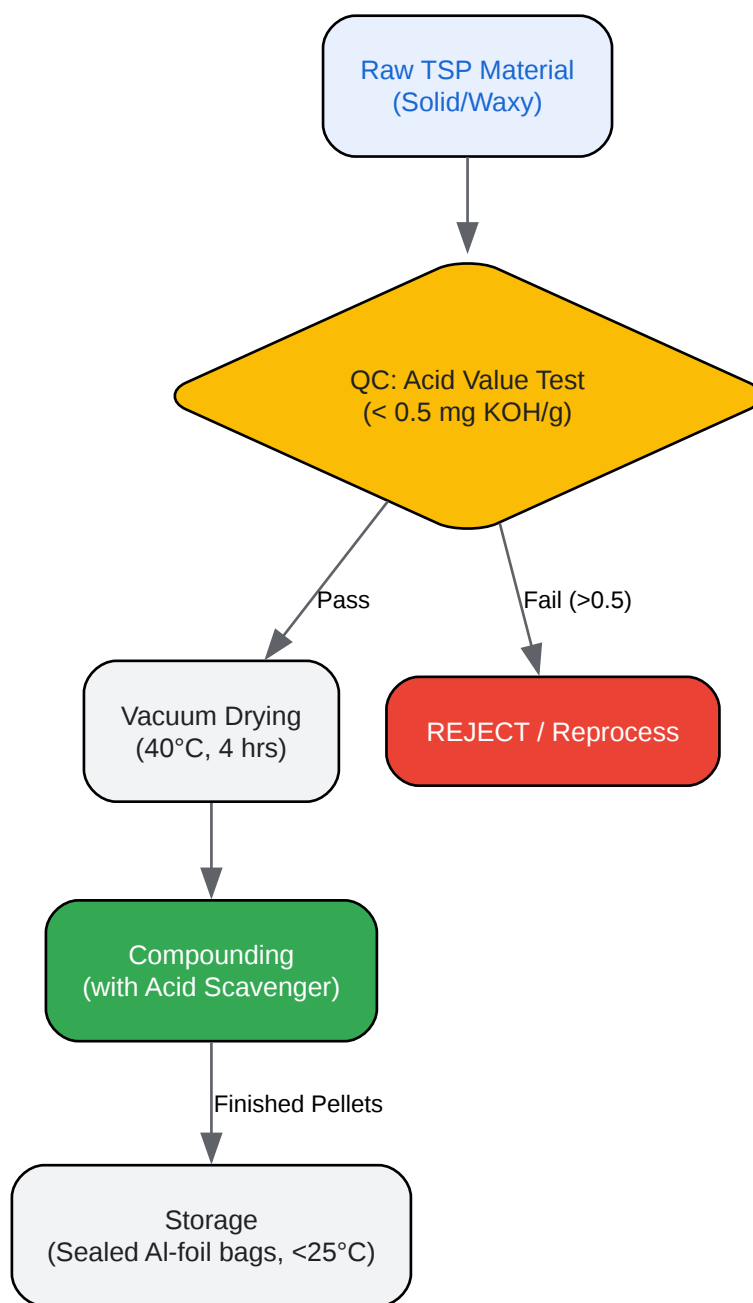
- Consequence:

is corrosive to extruder screws and promotes gel formation.[1]

Troubleshooting Matrix

Issue	Probable Cause	Corrective Action
Black Specks	Hydrolyzed TSP (Acidic char)	Check raw material Acid Value. Add Acid Scavenger (DHT-4A).
High Yellowness	Phenolic AO over-oxidation ("Pink"ing)	Increase TSP ratio (TSP regenerates Phenolic).[1] Check exposure (Gas fading).
Plate-out / Die Build-up	Additive Migration	TSP concentration too high (>2000 ppm). Switch to higher MW phosphite if severe.
Gels (Fish Eyes)	Poor dispersion or Cross-linking	Increase extruder shear slightly or use Masterbatch.[1] Verify OIT.

Handling Workflow Diagram



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Caption: Critical handling workflow to prevent hydrolysis-related defects in final films.

References

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